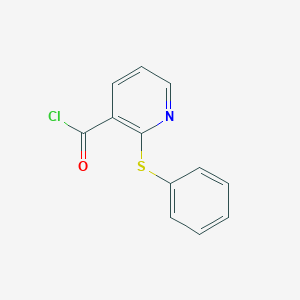

2-(Phenylthio)Pyridine-3-Carbonyl Chloride

Description

Propriétés

IUPAC Name |

2-phenylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNOS/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDETZLUVMQQRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379256 | |

| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165249-92-3 | |

| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Chemical Architecture and Synthetic Utility of 2-(Phenylthio)pyridine-3-carbonyl chloride

Executive Summary

2-(Phenylthio)pyridine-3-carbonyl chloride (CAS: 165249-92-3) is a highly reactive, bifunctional electrophilic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by an activated acyl chloride group and a strategically positioned thioether linkage, this molecule serves as a pivotal precursor for the construction of complex tricyclic heterocycles—most notably 1-azathioxanthones. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for its synthesis and downstream application in drug development and lanthanide-based bioimaging.

Physicochemical Profiling

Understanding the baseline quantitative data of 2-(Phenylthio)pyridine-3-carbonyl chloride is critical for handling, storage, and stoichiometric calculations. The following table summarizes its core properties based on industry standards .

| Property | Value / Description |

| Chemical Name | 2-(Phenylthio)pyridine-3-carbonyl chloride |

| Synonyms | 2-(Phenylsulfanyl)nicotinoyl chloride |

| CAS Number | 165249-92-3 |

| Molecular Formula | C₁₂H₈ClNOS |

| Molecular Weight | 249.72 g/mol |

| Physical State (at 20°C) | Solid |

| Precursor Molecule | 2-(Phenylthio)nicotinic acid (CAS: 35620-72-5) |

| Hazard Classification | Eye Irrit. 2, Skin Sens. 1 (H317, H319) |

| Storage Conditions | Cool, dry place; strictly anhydrous environment |

Mechanistic Reactivity & Structural Causality

The synthetic value of 2-(Phenylthio)pyridine-3-carbonyl chloride stems from its dual-reactivity profile, which is dictated by its distinct structural domains:

-

Hyper-Electrophilic Acyl Center : The carbonyl carbon at the 3-position is heavily electron-deficient. This is driven not only by the attached chloride leaving group but also by the strong inductive electron-withdrawing effect of the adjacent pyridine nitrogen. Consequently, it undergoes rapid nucleophilic acyl substitution with amines and alcohols to form nicotinamides and nicotinate esters, respectively.

-

Proximity-Driven Intramolecular Cyclization : The phenylthio group at the 2-position provides a unique geometric advantage. The sulfur atom acts as an electron-donating ortho/para director for the attached phenyl ring. When subjected to Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., TfOH) catalysis, the acyl chloride is converted into a highly reactive acylium ion. The spatial proximity of the phenyl ring heavily favors an intramolecular Friedel-Crafts acylation at the ortho-position, yielding a thermodynamically stable, conjugated six-membered central ring—forming 1-azathioxanthone .

Figure 1: Synthetic pathways of 2-(Phenylthio)pyridine-3-carbonyl chloride.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows incorporate mechanistic causality and visual cues to ensure experimental integrity.

Protocol A: Synthesis of 2-(Phenylthio)pyridine-3-carbonyl chloride

Objective: Convert 2-(phenylthio)nicotinic acid to its corresponding acyl chloride with high atom economy.

-

Reagent Assembly : Suspend 1.0 eq of 2-(phenylthio)nicotinic acid in 5.0 eq of neat thionyl chloride (SOCl₂).

-

Catalytic Activation : Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (an iminium intermediate). This highly electrophilic species attacks the carboxylic acid much faster than SOCl₂ alone, significantly lowering the activation energy of the chlorination.

-

-

Thermal Reflux : Heat the mixture to 80°C under an inert argon atmosphere for 2–3 hours.

-

Self-Validation: The reaction is driven forward by the evolution of SO₂ and HCl gases (Le Chatelier’s principle). The successful conversion is visually confirmed when the initial opaque suspension transitions into a clear, homogeneous yellow solution.

-

-

Azeotropic Purification : Cool to room temperature and concentrate under reduced pressure. Add 10 mL of anhydrous toluene and re-evaporate. Repeat this step twice.

-

Causality: Co-evaporation azeotropically removes trace residual SOCl₂. Failing to do this will result in the formation of unwanted sulfonamides or sulfonate esters in subsequent nucleophilic substitution steps.

-

Protocol B: Intramolecular Friedel-Crafts Cyclization to 1-Azathioxanthone

Objective: Construct the tricyclic 1-azathioxanthone core via electrophilic aromatic substitution.

-

Acylium Generation : Dissolve the freshly prepared 2-(Phenylthio)pyridine-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Lewis Acid Addition : Slowly add 1.2 eq of anhydrous Aluminum Chloride (AlCl₃) in portions.

-

Causality: The 0°C environment is critical. AlCl₃ rapidly abstracts the chloride ion to generate the acylium ion. This step is highly exothermic; controlling the temperature prevents intermolecular polymerization and degradation.

-

-

Cyclization : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

-

Quenching and Validation : Carefully pour the mixture over crushed ice to quench the AlCl₃ catalyst. Extract with DCM, wash with brine, and dry over Na₂SO₄.

-

Self-Validation: Spot the organic layer on a TLC plate. The successful formation of 1-azathioxanthone is confirmed by a distinct shift in the

value and the sudden appearance of brilliant, intense fluorescence under a 254 nm UV lamp—a direct result of the newly formed, highly conjugated tricyclic system.

-

Advanced Applications in Industry

Lanthanide Luminescence Bioimaging

The 1-azathioxanthone derivatives synthesized from 2-(Phenylthio)pyridine-3-carbonyl chloride are premier "antenna" molecules for sensitizing Europium(III) complexes . Because lanthanide ions have forbidden f-f transitions, they suffer from exceptionally low molar absorption coefficients. By appending a 1-azathioxanthone moiety, the organic chromophore efficiently absorbs UV light (excitation at ~405 nm) and transfers the energy to the Eu(III) core via the triplet state. This results in long-lived luminescence that allows researchers to use time-gated microscopy to completely eliminate background cellular autofluorescence.

Pharmaceutical Drug Development

The acyl chloride is a direct precursor to a vast library of nicotinamide derivatives. By reacting 2-(Phenylthio)pyridine-3-carbonyl chloride with various primary and secondary amines, medicinal chemists can rapidly generate libraries of allosteric modulators and kinase inhibitors. The bulky, lipophilic phenylthio group enhances membrane permeability and fits snugly into hydrophobic binding pockets of target proteins, making this scaffold highly prized in modern drug discovery.

References

-

Li, J., Jin, C., & Su, W. (2010). Synthesis of 1-azaxanthones and 1-azathioxanthones by Yb(OTf)3/TfOH co-catalyzed intramolecular Friedel-Crafts reaction. Heterocycles, 81(11), 2555-2567. Available at:[Link]

-

ChemRxiv. (2022). 1-Azathioxanthone Appended Europium(III) Complexes with Excitation at 405 nm: Consequences for Lanthanide Luminescence based Bioimaging. Available at:[Link]

2-(Phenylthio)Pyridine-3-Carbonyl Chloride CAS number and identifiers

Chemical Identity & Specifications

2-(Phenylthio)pyridine-3-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of bioactive pyridine scaffolds.[1] Its structural core—a pyridine ring substituted at the C2 position with a bulky, lipophilic phenylthio group and at the C3 position with a reactive acyl chloride—makes it a critical building block for kinase inhibitors and GPCR ligands where steric and electronic modulation of the "hinge-binding" pyridine nitrogen is required.[1]

Core Identifiers

| Parameter | Specification |

| CAS Number | 165249-92-3 |

| IUPAC Name | 2-(Phenylsulfanyl)pyridine-3-carbonyl chloride |

| Molecular Formula | C₁₂H₈ClNOS |

| Molecular Weight | 249.72 g/mol |

| SMILES | ClC(=O)c1cccnc1Sc2ccccc2 |

| Appearance | Off-white to yellow crystalline solid (hydrolysis prone) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |

Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the electrophilic center (acyl chloride) and the lipophilic domain (phenylthio).[1]

Figure 1: Structural connectivity of 2-(Phenylthio)pyridine-3-carbonyl chloride, delineating the reactive pharmacophore generation point (Green) from the binding affinity modulator (Red).[1]

Synthetic Utility & Mechanism

Why This Scaffold?

In medicinal chemistry, the 2-(phenylthio)pyridine moiety serves two distinct purposes:

-

Electronic Modulation: The sulfur atom acts as an electron donor to the pyridine ring, modulating the basicity of the ring nitrogen.[1] This is crucial for fine-tuning hydrogen bond acceptor capabilities in enzyme active sites.[1]

-

Steric Occlusion: The phenyl group, linked via sulfur, adopts a twisted conformation relative to the pyridine plane, providing a hydrophobic "cap" that can occupy deep hydrophobic pockets in target proteins (e.g., the back-pocket of kinases).

Reactivity Profile

The C3-acyl chloride is highly activated due to the electron-withdrawing nature of the pyridine ring (an electron-deficient heterocycle).[1] Consequently, this reagent is significantly more reactive toward nucleophiles (amines, alcohols) than comparable benzoyl chlorides.[1]

-

Risk: Rapid hydrolysis to the parent acid (CAS 35620-72-5) upon exposure to atmospheric moisture.[1]

-

Strategy: It must be generated in situ or stored under strictly anhydrous conditions (Ar/N₂).[1]

Preparation Protocol

Objective: Synthesis of 2-(Phenylthio)pyridine-3-carbonyl chloride (CAS 165249-92-3) from 2-chloronicotinic acid.[1]

Reaction Pathway

The synthesis is a two-step sequence:

-

SNAr Displacement: Nucleophilic aromatic substitution of chloride by thiophenol.[1]

-

Deoxychlorination: Conversion of the carboxylic acid to the acid chloride.[1]

Figure 2: Synthetic route from commercially available 2-chloronicotinic acid.[1][2]

Detailed Methodology

Note: This protocol prioritizes the Oxalyl Chloride method over Thionyl Chloride to prevent thermal oxidation of the thioether linkage.

Step 1: Synthesis of the Precursor Acid

-

Charge: To a flame-dried flask under Argon, add 2-chloronicotinic acid (1.0 eq) and anhydrous DMF (10 V).

-

Base Addition: Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Evolution of H₂ gas will occur.[1] Stir for 30 min.

-

Nucleophile: Add Thiophenol (1.1 eq) dropwise.[1]

-

Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS (Expect M+H ≈ 232).[1]

-

Workup: Cool to RT. Pour into ice water. Acidify to pH 3–4 with 1N HCl. The solid 2-(phenylthio)nicotinic acid precipitates.[1] Filter, wash with water, and dry in vacuo.[1]

Step 2: Generation of the Acid Chloride (CAS 165249-92-3)[1]

-

Suspension: Suspend the dried acid (from Step 1) in anhydrous DCM (dichloromethane) (10 V).

-

Catalyst: Add a catalytic amount of anhydrous DMF (2–3 drops).

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes.

-

Observation: Vigorous bubbling (CO/CO₂ release) indicates initiation.[1]

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.

-

Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride.[1]

-

Critical: Do not use methanol/water for cleaning glassware until the product is fully transferred, as it reacts violently.[1]

-

-

Yield: The resulting yellow solid/oil is the crude acid chloride, typically used immediately in the next step without further purification to maintain >95% active electrophile content.[1]

Applications in Drug Discovery

This reagent is predominantly used to synthesize Nicotinamides , a privileged scaffold in oncology and immunology.[1]

Key Reaction: Amide Coupling

The acid chloride reacts with primary or secondary amines to form stable amide bonds.[1]

Protocol:

-

Dissolve amine (1.0 eq) and tertiary amine base (DIPEA/TEA, 1.5 eq) in DCM or THF.[1]

-

Cool to 0°C.

-

Add solution of 2-(phenylthio)pyridine-3-carbonyl chloride (1.0 eq) in DCM dropwise.

-

Stir 1h. Quench with NaHCO₃.

Therapeutic Relevance:

-

Kinase Inhibition: The pyridine nitrogen often functions as the "hinge binder" (acceptor), while the amide NH acts as a donor.[1] The phenylthio group occupies the "gatekeeper" or hydrophobic back-pocket regions.[1]

-

Twin Drugs: Used to link pyridine pharmacophores with other moieties (e.g., aspirin derivatives) to create multi-target ligands [1].[1]

Handling, Stability & Safety

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[1][3]

| Hazard Class | Precaution |

| Moisture Sensitivity | High. Hydrolyzes to HCl and parent acid immediately upon contact with moist air.[1] Store under Nitrogen/Argon.[1] |

| Corrosivity | Wear butyl rubber gloves, face shield, and lab coat. Handle only in a fume hood. |

| Incompatibility | Water, Alcohols, Strong Bases, Oxidizing agents (may oxidize sulfur to sulfoxide/sulfone). |

| Storage | < 4°C (Refrigerator), tightly sealed, inert atmosphere.[1] |

Self-Validating Quench Protocol: To safely dispose of excess acid chloride:

-

Dilute with DCM.[1]

-

Slowly add to a stirred mixture of ice and saturated NaHCO₃.

-

Verify pH is neutral (7–8) before disposal.[1]

References

-

PubChem. (2025).[1][2][4] 2-(Phenylthio)pyridine-3-carboxylic acid (Precursor) - CID 725029.[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

-

Der Pharma Chemica. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. (Contextual application of nicotinoyl chlorides). Retrieved October 26, 2025, from [Link][1]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data, this document offers a predictive analysis based on the compound's molecular structure and physicochemical properties. Furthermore, it outlines robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination in various organic solvents. Recognizing the compound's reactive nature as an acyl chloride, special emphasis is placed on methodological considerations and stringent safety protocols to ensure data integrity and operator safety. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound in a laboratory setting.

Introduction: The Significance of Solubility in Process Chemistry

2-(Phenylthio)Pyridine-3-Carbonyl Chloride (C₁₂H₈ClNOS, Molar Mass: 249.72 g/mol ) is a bifunctional molecule incorporating a pyridine ring, a phenylthio ether, and a reactive acyl chloride group.[1][2][3] This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The solubility of a chemical compound in various organic solvents is a critical parameter that influences every stage of a synthetic process, from reaction setup and purification to formulation.[4] A thorough understanding of a compound's solubility profile enables:

-

Optimal Reaction Conditions: Selection of a suitable solvent system that ensures all reactants are in the appropriate phase for efficient reaction kinetics.

-

Effective Purification Strategies: Development of crystallization, precipitation, or chromatographic purification methods.

-

Informed Process Development: Scalable and reproducible manufacturing processes.

This guide will delve into the theoretical and practical aspects of determining the solubility of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" serves as a fundamental predictive tool for solubility.[4][5] The molecular structure of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride suggests a moderate to low polarity. The presence of the pyridine nitrogen and the carbonyl group introduces polar characteristics, while the phenyl and thiophene rings contribute to its nonpolar nature.

Table 1: Predicted Qualitative Solubility of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The aromatic rings suggest some affinity for nonpolar solvents, but the polar functional groups will limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar moieties of the molecule without reacting with the acyl chloride group (under anhydrous conditions). DMF and DMSO are expected to be very good solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Reactive - Do Not Use | Alcohols will react with the acyl chloride to form the corresponding ester.[6][7] |

| Aqueous | Water | Reactive - Insoluble | The compound is expected to be insoluble in water and will react violently to form the corresponding carboxylic acid.[8][9] |

Safety First: Handling a Reactive Acyl Chloride

2-(Phenylthio)Pyridine-3-Carbonyl Chloride is a reactive and potentially corrosive solid.[6][8] It is sensitive to moisture and will react with water to release corrosive hydrogen chloride gas.[8][9] Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][10][11]

-

Ventilation: All handling and experimental procedures must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]

-

Inert Atmosphere: Due to its moisture sensitivity, store and handle the compound under an inert atmosphere (e.g., nitrogen or argon).[6][11][12] Use dry glassware and anhydrous solvents.

-

Waste Disposal: Dispose of all waste containing the compound according to institutional and local regulations for chemical waste.[13]

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of published data, the following protocols are provided to enable researchers to determine the solubility profile of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[5][14][15][16]

Materials:

-

2-(Phenylthio)Pyridine-3-Carbonyl Chloride

-

Anhydrous organic solvents (see Table 1 for suggestions)

-

Small, dry test tubes or vials with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 5-10 mg of finely crushed 2-(Phenylthio)Pyridine-3-Carbonyl Chloride to a dry test tube.

-

Add 0.2 mL of the selected anhydrous solvent to the test tube.

-

Cap the test tube and vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations in a systematic manner.

Quantitative Solubility Determination: The Shake-Flask Method with HPLC Analysis

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[17] This involves creating a saturated solution and then quantifying the concentration of the dissolved solute, typically by High-Performance Liquid Chromatography (HPLC).[17][18][19]

Experimental Workflow:

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 2 mL) of the desired anhydrous organic solvent.

-

Add an excess amount of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A duration of 24 hours is typically adequate.[18]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter to remove any remaining solid particles.[18]

-

-

Quantification by HPLC:

-

Standard Preparation: Prepare a series of standard solutions of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the standard solutions and the diluted sample onto an appropriate HPLC system (e.g., a C18 reversed-phase column with a UV detector).[18][19][20]

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Solubility Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the original solubility in the test solvent, accounting for the dilution factor.

-

Alternative Quantitative Method: UV-Vis Spectroscopy

For a more rapid, high-throughput screening of solubility, UV-Vis spectroscopy can be employed.[21][22][23][24] This method follows a similar sample preparation procedure as the HPLC method, but quantification is based on the absorbance of the diluted filtrate at the compound's λmax. A standard calibration curve must also be generated using this technique.

Data Presentation

All quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value | HPLC |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC |

| Acetonitrile | 25 | Experimental Value | Calculated Value | HPLC |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC |

Conclusion

References

- Vertex AI Search. (n.d.). 70 Qualitative Organic Analysis.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.

- Vertex AI Search. (n.d.). Qualitative Analysis of Organic Compounds.

- MilliporeSigma. (2025, September 15). Safety Data Sheet.

- Fisher Scientific. (2024, February 10). Safety Data Sheet.

- Fisher Scientific. (2009, October 2). Safety Data Sheet.

- TCI EUROPE N.V. (n.d.). Safety Data Sheet.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (n.d.). Solubility.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Vogel, A. I. (n.d.). Qualitative Analysis of Organic Compounds. Textbook of Practical Organic Chemistry, 4th Edition.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Millipore. (n.d.). MultiScreen Solubility Filter Plate.

- Penzkofer, A., & Shirdel, J. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Wikipedia. (n.d.). Solubility.

- California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis.

- ResearchGate. (n.d.). Principles of Solubility.

- ChemBlink. (n.d.). 2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE (CAS No. 165249-92-3) SDS.

- AKSci. (n.d.). 165249-92-3 2-(Phenylthio)Pyridine-3-Carbonyl Chloride.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Hameed, G. S. (2024, January 23). Solubility and distribution. Physical Pharmacy II.

- Pan, L., & Li, P. (2009, March 24).

- Sigma-Aldrich. (n.d.). 2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride.

- Vertex AI Search. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Pharmaceutical Technology. (2020, November 15).

- Chrom Tech, Inc. (2025, October 16). HPLC Chromatography Solutions Guide.

- Reddit. (2021, March 12). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?

- JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis.

- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

- BOC Sciences. (2026, January 24).

- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?

- PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.

- ChemicalBook. (n.d.). 2-苯基硫代吡啶-3-羰酰氯CAS#: 165249-92-3.

- LookChem. (n.d.). 2-Chloropyridine-3-carbonyl chloride.

Sources

- 1. Page loading... [guidechem.com]

- 2. 165249-92-3 2-(Phenylthio)Pyridine-3-Carbonyl Chloride AKSci 9779CH [aksci.com]

- 3. 2-苯基硫代吡啶-3-羰酰氯 CAS#: 165249-92-3 [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemrevise.org [chemrevise.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.fr [fishersci.fr]

- 12. nbinno.com [nbinno.com]

- 13. file1.lookchem.com [file1.lookchem.com]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. www1.udel.edu [www1.udel.edu]

- 16. csub.edu [csub.edu]

- 17. researchgate.net [researchgate.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. chromtech.com [chromtech.com]

- 20. jasco-global.com [jasco-global.com]

- 21. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scirp.org [scirp.org]

- 23. asianpubs.org [asianpubs.org]

- 24. pubs.acs.org [pubs.acs.org]

Safety Data Sheet (SDS) for 2-(Phenylthio)Pyridine-3-Carbonyl Chloride

[1][2]

Executive Summary

Compound: 2-(Phenylthio)Pyridine-3-Carbonyl Chloride CAS: 165249-92-3 Role: High-value intermediate in medicinal chemistry, specifically for synthesizing fused heterocyclic scaffolds and amide-based inhibitors.[1]

This guide moves beyond the standard regulatory compliance of a Safety Data Sheet (SDS). It provides a mechanistic understanding of the compound's reactivity, toxicology, and handling requirements. The core safety directive for this compound is Strict Moisture Exclusion , as its primary hazard vector is the violent generation of hydrochloric acid (HCl) gas upon contact with ambient humidity or water.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Understanding the structure is the first step in predicting reactivity and hazard.

| Property | Specification |

| IUPAC Name | 2-(Phenylthio)pyridine-3-carbonyl chloride |

| Synonyms | 2-(Phenylthio)nicotinoyl chloride |

| CAS Number | 165249-92-3 |

| Molecular Formula | C₁₂H₈ClNOS |

| Molecular Weight | 249.72 g/mol |

| Physical State | Solid (Low-melting) or semi-solid at 20°C |

| Solubility | Soluble in DCM, THF, Chloroform (anhydrous); Decomposes in Water |

| Storage Class | Corrosive, Moisture-Sensitive, Refrigerate (2-8°C) |

Structural Hazard Analysis

The molecule contains two critical functional motifs:[1]

-

Acyl Chloride (-COCl): The electrophilic center. It is highly susceptible to nucleophilic attack by water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis).

-

Phenylthio Ether (-S-Ph): While generally stable, the sulfur atom can be oxidized to sulfoxides/sulfones.[1] However, in the context of acute safety, the acyl chloride dominates the hazard profile.

Part 2: Hazard Identification & Toxicology[1][4]

Signal Word: DANGER

Core Hazard Statements (GHS)[1][4]

-

EUH014: Reacts violently with water.

-

EUH029: Contact with water liberates toxic gas.

The Mechanism of Toxicity: Hydrolysis

The immediate danger to biological tissue is not the organic molecule itself, but its hydrolysis products. Upon contact with the moisture in mucous membranes (eyes, lungs) or skin, the compound undergoes rapid hydrolysis.

Reaction:

-

Thermal Injury: The hydrolysis is exothermic, releasing heat that can cause thermal burns.

-

Chemical Injury: The generated HCl acts as a strong acid, denaturing proteins and causing coagulative necrosis.

-

Respiratory Threat: Inhalation of dust or vapors results in the formation of hydrochloric acid in the alveolar fluid, leading to chemical pneumonitis and pulmonary edema.

Part 3: Safe Handling & Storage Protocols

The "Dry Chain" Principle: Handling this compound requires an unbroken chain of anhydrous conditions. Standard fume hood airflow is insufficient if the ambient humidity is high.

Storage Configuration

-

Primary Container: Glass vial with a Teflon-lined septum or screw cap.[1]

-

Secondary Containment: Sealed desiccator or jar containing active desiccant (e.g., Drierite or

). -

Atmosphere: Headspace should be backfilled with Argon or Nitrogen.

-

Temperature: Refrigerate at 2–8°C to retard spontaneous degradation.

Experimental Transfer (The "Schlenk" Technique)

Do not weigh this compound on an open benchtop balance.

-

Step 1: Clamp the source container and receiving flask under a positive pressure of nitrogen.

-

Step 2: Use a dry syringe or cannula for liquid transfer (if melted). For solids, use a glovebox or a funnel under a blanket of inert gas.

-

Step 3: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use.

Personal Protective Equipment (PPE)[1][3]

-

Eyes: Chemical splash goggles AND a face shield. (Standard safety glasses are insufficient for acid chlorides due to gas diffusion).

-

Skin: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil). Outer layer: Neoprene or extended-cuff Nitrile (8 mil) to cover wrist gap.[1]

-

Respiratory: If working outside a glovebox, a NIOSH-approved respirator with Acid Gas (AG) cartridges is required for spill cleanup.[1]

Part 4: Emergency Response Protocols

Spill Management (Water Exclusion)

CRITICAL: DO NOT USE WATER TO CLEAN UP SPILLS. Adding water to a pile of this chemical will generate a cloud of HCl gas.

-

Evacuate: Clear the immediate area.

-

Isolate: Close hood sashes to contain vapors.

-

Neutralize (Dry Method): Cover the spill with a dry mixture of Sodium Carbonate (

) or Calcium Carbonate ( -

Collect: Sweep the dry powder into a chemical waste container.

-

Wash: Only after the bulk material is removed should the surface be wiped with a dilute alkaline solution.

First Aid

-

Eye Contact: Immediate irrigation is vital.[2] Flush for 15+ minutes. Note that the HCl generated may cause the eyelids to spasm shut; forced retraction may be necessary.

-

Skin Contact: Wipe off dry chemical before rinsing. Then wash with soap and water.[6][3][5][7]

-

Inhalation: Move to fresh air immediately. Observation for delayed pulmonary edema (up to 24 hours) is recommended.

Part 5: Visualization of Reactivity[1]

Diagram 1: Hydrolysis & Degradation Pathway

This diagram illustrates the "Why" behind the safety protocols—the irreversible transformation into corrosive byproducts.

Caption: Mechanism of hydrolysis upon contact with moisture, releasing toxic HCl gas.[1]

Diagram 2: Safe Handling Workflow

A decision tree for researchers to validate their setup before opening the bottle.

Caption: Decision matrix for selecting the appropriate engineering controls.

Part 6: Disposal Considerations

Disposal must follow the "Neutralization First" principle to prevent downstream hazards in waste drums.

-

Quenching: Dissolve the waste material cautiously in a large volume of ice-cold alcohol (methanol or ethanol). This converts the acid chloride to a less reactive ester and releases HCl, which stays dissolved.

-

Neutralization: Slowly add the alcoholic solution to an aqueous solution of 5% Sodium Bicarbonate (

). Stir until gas evolution ( -

Disposal: The resulting mixture (organic ester + aqueous salt) can be disposed of as halogenated organic waste.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyridine-3-carbonyl chloride (Analogous Hazard Profile). Retrieved from [1]

-

PubChem. (2025).[8] Compound Summary: Nicotinoyl Chloride.[2] National Library of Medicine. Retrieved from [1]

-

Sigma-Aldrich. (2025). Product Specification: 2-(Phenylthio)nicotinic acid (Hydrolysis Product). Retrieved from [1]

-

AK Scientific. (2026). Product Detail: 2-(Phenylthio)Pyridine-3-Carbonyl Chloride.[1][6][9][10] Retrieved from [1]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [1]

Sources

- 1. 123116-01-8|2-(Ethylthio)nicotinoyl chloride|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 10. 165249-92-3 2-(Phenylthio)Pyridine-3-Carbonyl Chloride AKSci 9779CH [aksci.com]

An In-depth Technical Guide to 2-(Phenylthio)Pyridine-3-Carbonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride, a key intermediate in synthetic and medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its potential applications in drug discovery and development, all grounded in scientific literature and established chemical principles.

Core Characteristics and Physicochemical Properties

2-(Phenylthio)Pyridine-3-Carbonyl Chloride, with the CAS Number 165249-92-3, is a solid organic compound. Its molecular structure incorporates a pyridine ring, a phenylthio ether linkage, and a reactive acyl chloride functional group. This unique combination of moieties makes it a valuable building block for creating a diverse range of more complex molecules.

Table 1: Physicochemical Properties of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈ClNOS | [1] |

| Molecular Weight | 249.72 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 71 °C | [1] |

| Boiling Point | 368.2 °C at 760 mmHg | [1] |

| CAS Number | 165249-92-3 | [1] |

The presence of the electron-withdrawing pyridine ring and the phenylthio group influences the reactivity of the acyl chloride, making it a versatile reagent for various nucleophilic substitution reactions.

Synthesis of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride

The synthesis of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride is typically achieved through the chlorination of its corresponding carboxylic acid, 2-(phenylthio)nicotinic acid. This transformation is a standard procedure in organic synthesis, often employing reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2]

Synthesis of the Precursor: 2-(Phenylthio)nicotinic Acid

The precursor, 2-(phenylthio)nicotinic acid, can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and thiophenol.

Experimental Protocol: Conversion of 2-(Phenylthio)nicotinic Acid to 2-(Phenylthio)Pyridine-3-Carbonyl Chloride

This protocol is based on established methods for the synthesis of nicotinoyl chlorides.[2][3]

Materials:

-

2-(Phenylthio)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(phenylthio)nicotinic acid (1 equivalent) in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 equivalents) to the suspension at room temperature with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

Isolation of Product: The resulting crude 2-(Phenylthio)Pyridine-3-Carbonyl Chloride can be used directly for subsequent reactions or purified further by recrystallization or distillation under high vacuum, if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid in the presence of water. Therefore, maintaining an anhydrous and inert atmosphere is critical for achieving a high yield.

-

Excess Thionyl Chloride: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent and the gaseous byproducts (SO₂ and HCl) can be easily removed during the work-up.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring a timely completion of the conversion.

Reactivity and Chemical Behavior

The reactivity of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Reactions with Nucleophiles

-

Amidation: Reacts with primary and secondary amines to form the corresponding amides (2-(phenylthio)nicotinamides). This is a particularly important reaction in medicinal chemistry for the synthesis of compound libraries with diverse biological activities.[4][5]

-

Esterification: Reacts with alcohols in the presence of a base (e.g., pyridine or triethylamine) to yield esters.

-

Hydrolysis: As mentioned, it reacts with water to hydrolyze back to 2-(phenylthio)nicotinic acid.

The pyridine nitrogen can also participate in reactions, for instance, by acting as a base or by being alkylated, although the electron-withdrawing nature of the carbonyl chloride and phenylthio groups will reduce its basicity compared to pyridine itself.

Applications in Drug Discovery and Development

The 2-(phenylthio)pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Consequently, 2-(Phenylthio)Pyridine-3-Carbonyl Chloride serves as a crucial intermediate for the synthesis of potential therapeutic agents.

Precursor for Biologically Active Molecules

-

Anticancer Agents: Thiophenyl derivatives of nicotinamide have been investigated as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide biosynthesis, making them potential anticancer agents.[4] The ability to readily synthesize a variety of amides from 2-(Phenylthio)Pyridine-3-Carbonyl Chloride allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Antimicrobial and Antifungal Agents: Nicotinamide and its derivatives are known to possess antimicrobial and antifungal properties.[5][6] The synthesis of novel 2-(phenylthio)nicotinamide derivatives from the corresponding acyl chloride provides a route to new potential anti-infective agents.

-

Anti-inflammatory Agents: Phenylthiopyridine derivatives have also been explored for their anti-inflammatory properties.

The versatility of the acyl chloride allows for the facile introduction of a wide array of chemical functionalities, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Visualization of Key Processes

Synthesis Workflow

Caption: Workflow for the synthesis of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride.

Reactivity with Nucleophiles

Caption: Reactivity of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride with common nucleophiles.

References

- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (URL not available)

- (PDF)

-

Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. (URL not available)

- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Nature. [Link]

- Pyridine scaffold: its diverse biological actions. IJNRD. (URL not available)

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

- 2-(Phenylthio) - A1 Prolaboratory.

- Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. (URL not available)

-

Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. LinkedIn. [Link]

- Method for preparing 2-chloronicotinic acid.

- SYNTHESIS OF N-PHENYL NICOTINAMIDE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research. (URL not available)

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

2-(PHENYLTHIO)PYRIDINE-3-CARBONYL CHLORIDE (CAS No. 165249-92-3) SDS. ChemSrc. [Link]

-

Synthesis of 2-chloropyridine-3-carbonyl chloride. PrepChem.com. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

- The preparation method of 2-chloronicotinic acid.

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

- Preparation method of 2-chloronicotinic acid.

- Preparation of carbonyl chlorides.

- Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

Application and Production of 2-Chloronicotinic Acid. Scribd. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. jrmg.um.edu.my [jrmg.um.edu.my]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Reactivity Profile of Pyridine-3-Carbonyl Chloride Derivatives

[1][2]

Executive Summary

Pyridine-3-carbonyl chloride (Nicotinoyl chloride) is a pivotal electrophilic building block in medicinal chemistry, serving as the gateway to nicotinamides, nicotinate esters, and complex heterocycles found in NAD+ precursors, kinase inhibitors, and vasodilators (e.g., Nicorandil).[1] Unlike simple benzoyl chlorides, its reactivity is governed by a "schizophrenic" electronic nature: the electrophilic acyl chloride moiety competes with the nucleophilic/basic pyridine nitrogen. This duality necessitates specific handling protocols—typically isolation as a hydrochloride salt—to prevent self-destructive polymerization.

Electronic Structure & Mechanistic Underpinnings

The "Amphoteric" Challenge

The reactivity of nicotinoyl chloride is defined by two opposing electronic centers:

-

The Carbonyl Carbon (C-2): Highly electrophilic due to the electron-withdrawing inductive effect (-I) of the pyridine ring and the leaving group ability of chloride.

-

The Pyridine Nitrogen (N-1): A Lewis base and nucleophile. In the free base form, this nitrogen can attack the carbonyl carbon of another molecule, leading to intermolecular self-quaternization (dimerization/oligomerization).

Resonance & Reactivity Map

The pyridine ring exerts a strong electron-withdrawing effect, making the carbonyl carbon more reactive toward nucleophiles than benzoyl chloride. However, the basic nitrogen complicates Lewis acid catalysis (e.g., in Friedel-Crafts), as it coordinates with the catalyst, deactivating the system and requiring stoichiometric excess of Lewis acids.

Figure 1: Reactivity divergence of the free base. Protonation (HCl salt) shuts down the red decomposition pathway.

Synthesis & Handling: The "Salt" Decision

The stability of nicotinoyl chloride is binary: the hydrochloride salt is a stable solid, while the free base is an unstable oil prone to hydrolysis and polymerization.

Comparative Stability Profile

| Feature | Hydrochloride Salt (R-COCl[1][2]·HCl) | Free Base (R-COCl) |

| Physical State | White crystalline solid | Yellow/Colorless oil |

| Shelf Stability | High (Months/Years if dry) | Low (Hours/Days) |

| Hygroscopicity | Extreme (Reacts violently with water) | High |

| Primary Risk | HCl gas evolution upon hydrolysis | Self-condensation (Polymerization) |

| Preferred Use | Stock reagent, solid storage | In-situ generation only |

Protocol: Synthesis of Nicotinoyl Chloride Hydrochloride

Standard method for generating a stable, storable reagent.[1]

-

Reagents: Suspend Nicotinic acid (1.0 eq) in excess Thionyl Chloride (SOCl2) (3.0–5.0 eq).

-

Reaction: Heat to reflux (approx. 75–80°C) for 2–4 hours. The solid acid will dissolve as gas (SO2, HCl) evolves.

-

Isolation:

-

Evaporate excess SOCl2 under reduced pressure.

-

Critical Step: Azeptropically remove traces of SOCl2 using anhydrous toluene (2x).

-

The residue solidifies into the hydrochloride salt.[3]

-

-

Storage: Store under Argon/Nitrogen in a desiccator.

Protocol: In-Situ Free Base Generation

For reactions sensitive to excess acid.[1]

-

Reagents: Suspend Sodium or Potassium Nicotinate (1.0 eq) in anhydrous DCM or Benzene.

-

Activation: Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF (Vilsmeier-Haack activation).

-

Reaction: Stir at 0°C to RT for 1–2 hours.

-

Usage: Filter off the inorganic salt (NaCl/KCl) under inert atmosphere and use the filtrate immediately. Do not concentrate to dryness , as the free base may polymerize.

Figure 2: Decision tree for reagent preparation based on downstream stability requirements.

Nucleophilic Acyl Substitution (NAS) Profiling[1]

Reaction with Amines (Amidation)

This is the most common application (e.g., synthesis of Niacinamide derivatives).

-

Mechanism: Addition-Elimination.

-

Base Requirement: Since the reagent is often the HCl salt, at least 2 equivalents of base (e.g., Et3N, DIPEA, or Pyridine) are required:[1]

-

1 eq to neutralize the HCl salt of the reagent.

-

1 eq to neutralize the HCl generated during amidation.

-

-

Solvent: DCM, THF, or DMF (for solubility of the salt).

Friedel-Crafts Acylation

Acylating aromatic rings (e.g., benzene, anthracene) with nicotinoyl chloride requires modification of standard Friedel-Crafts conditions.[1]

-

Catalyst Trapping: The pyridine nitrogen is a better Lewis base than the carbonyl oxygen. It will complex with AlCl3 before the acyl chloride is activated.

-

Stoichiometry: You must use >2.2 equivalents of AlCl3 .

-

1.0 eq complexes the Pyridine Nitrogen.

-

1.0+ eq activates the Carbonyl Chloride.

-

-

Regioselectivity: The pyridine ring in the reagent is deactivated; it does not participate. The acyl group attaches to the substrate (e.g., benzene) typically at the position dictated by the substrate's directors.

Case Studies in Drug Development

Synthesis of Nicorandil Intermediate

Nicorandil is a potassium channel opener and NO donor. Its core structure involves the nicotinate ester of N-(2-hydroxyethyl)nicotinamide.

-

Challenge: Selective acylation of an amino-alcohol.

-

Solution: Nicotinoyl chloride reacts preferentially with the primary amine of 2-aminoethanol at low temperatures (<0°C) to form the amide. The esterification of the alcohol requires higher temperatures or stronger activation, allowing for chemoselective synthesis of the amide intermediate.

Synthesis of Bedaquiline (Salt Form)

While Bedaquiline itself is a diarylquinoline, its fumarate or nicotinate salts are explored to improve solubility. The formation of the nicotinate salt utilizes the acidity of nicotinic acid, but derivatives requiring the covalent attachment of the nicotinoyl moiety (prodrugs) rely exclusively on the chloride method described above to overcome the poor reactivity of the carboxylic acid.

References

-

Preparation of Nicotinoyl Chloride Hydrochloride

- Source: PrepChem. "Synthesis of Nicotinoyl chloride."

-

URL:[Link]

-

Friedel-Crafts Acylation Mechanisms

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Reactivity of Pyridine Derivatives

- Source: Chemistry LibreTexts. "Reactions of Pyridine."

-

URL:[Link]

- Safety Data & Handling (MSDS): Source: Fisher Scientific. "Safety Data Sheet: Nicotinoyl chloride hydrochloride."

The Pivotal Role of 2-(Phenylthio)pyridine Intermediates in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of a Versatile Scaffold

In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a cornerstone, integral to a multitude of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, stemming from the nitrogen atom's electronegativity, impart a distinct reactivity profile that has been extensively harnessed in the synthesis of complex molecular architectures.[1] Among the myriad of substituted pyridines, 2-(phenylthio)pyridine and its derivatives have emerged as particularly valuable intermediates, serving as versatile building blocks in organic synthesis and as key pharmacophores in medicinal chemistry. This guide delves into the core aspects of 2-(phenylthio)pyridine intermediates, providing a comprehensive overview of their synthesis, reactivity, and applications, with a focus on the underlying principles that govern their utility.

The significance of the pyridine scaffold is underscored by its presence in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from anticancer to central nervous system disorders.[1][2] The incorporation of a phenylthio group at the 2-position of the pyridine ring introduces a unique combination of steric and electronic properties. The sulfur atom, with its available lone pairs and ability to participate in various bonding interactions, profoundly influences the reactivity of the pyridine core and provides a handle for further functionalization. This versatility has made 2-(phenylthio)pyridine intermediates attractive targets for synthetic chemists and drug discovery scientists alike.

I. Synthesis of 2-(Phenylthio)pyridine Intermediates: A Toolkit for Molecular Construction

The efficient construction of the 2-(phenylthio)pyridine scaffold is paramount to its widespread application. Several synthetic strategies have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Nucleophilic Aromatic Substitution (SNAr)

One of the most common and direct methods for the synthesis of 2-(phenylthio)pyridines is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a 2-halopyridine with thiophenol or its corresponding thiolate.

The reactivity of the 2-halopyridine is crucial for the success of this reaction. Electron-withdrawing groups on the pyridine ring can activate the substrate towards nucleophilic attack, facilitating the displacement of the halide. The reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

A key consideration in SNAr reactions is the potential for side reactions. For instance, in the synthesis of 2-pyridones from 2-thiopyridines, the thiol group can act as a template and be displaced by other nucleophiles present in the reaction mixture.[3]

Experimental Protocol: Synthesis of 2-(Phenylthio)pyridine via SNAr

-

Reactants: 2-chloropyridine, thiophenol, sodium hydride (NaH), and an anhydrous solvent such as dimethylformamide (DMF).

-

Procedure:

-

To a solution of thiophenol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium thiophenolate.

-

Add 2-chloropyridine to the reaction mixture.

-

The reaction is then stirred at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-(phenylthio)pyridine.[4]

-

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur bonds, providing a powerful tool for the synthesis of 2-(phenylthio)pyridines. These methods offer a high degree of functional group tolerance and can be used to construct a wide variety of derivatives.

Commonly employed cross-coupling strategies include the Buchwald-Hartwig amination-type coupling of 2-halopyridines with thiols and the coupling of 2-pyridylboronic acids with phenylthiols. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

Diagram: Synthetic Routes to 2-(Phenylthio)pyridine

Caption: Key synthetic strategies for 2-(phenylthio)pyridine.

II. Reactivity and Further Functionalization: Expanding the Molecular Diversity

The 2-(phenylthio)pyridine core is not merely a final product but a versatile intermediate that can be further elaborated to access a wide range of more complex molecules. The reactivity of this scaffold is dictated by the interplay of the pyridine ring and the phenylthio substituent.

Oxidation of the Sulfur Atom

The sulfur atom in the phenylthio group is susceptible to oxidation, providing access to the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit distinct biological activities and physical properties compared to the parent sulfide. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.

Electrophilic Aromatic Substitution

The pyridine ring in 2-(phenylthio)pyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the phenyl ring of the thiophenyl group is more susceptible to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be selectively performed on the phenyl ring, allowing for the introduction of additional functional groups.

Modification of the Pyridine Ring

While the pyridine ring is relatively electron-deficient, it can still undergo certain transformations. For instance, N-oxidation of the pyridine nitrogen can alter its electronic properties and facilitate subsequent reactions. Additionally, metal-catalyzed C-H activation methodologies are emerging as powerful tools for the direct functionalization of the pyridine ring, offering new avenues for creating molecular diversity.

III. Applications in Drug Discovery and Medicinal Chemistry: A Privileged Scaffold

The 2-(phenylthio)pyridine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] This versatility has led to its incorporation into a wide array of therapeutic agents.

Anti-inflammatory Agents

Derivatives of 2-[(phenylthio)methyl]pyridine have been identified as potent anti-inflammatory agents.[6][7] These compounds have shown activity in models of immune complex-induced inflammation, suggesting a different mechanism of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The synthesis of these compounds often involves the reaction of 2-picolyl chloride with the appropriate thiophenol.[7]

Anticancer and Antimicrobial Agents

The pyridine nucleus is a common feature in many anticancer and antimicrobial drugs.[1][5] The incorporation of the 2-(phenylthio) group can enhance the biological activity of these compounds. For example, certain 2-thiopyridine derivatives have shown potent activity against both actively growing and dormant Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] Furthermore, imidazo[1,2-a]pyridine derivatives containing the 2-(phenylthio)methyl moiety have been investigated for their antiparasitic properties.[9]

Other Therapeutic Areas

The applications of 2-(phenylthio)pyridine intermediates extend beyond inflammation, cancer, and infectious diseases. The structural and electronic properties of this scaffold make it a valuable component in the design of molecules targeting a wide range of biological processes. For instance, pyridine derivatives are being explored as chemosensors and in the development of liquid crystalline materials.[5][10]

Table: Spectroscopic Data for 2-(Phenylthio)pyridine

| Spectroscopic Technique | Key Features |

| 1H NMR | Aromatic protons of the pyridine and phenyl rings typically appear in the range of δ 7.0-8.5 ppm. The chemical shifts are influenced by the electronic environment of each proton. |

| 13C NMR | Aromatic carbons of both rings are observed in the downfield region of the spectrum. The carbon attached to the sulfur atom (C-S) shows a characteristic chemical shift. For a related compound, 2-(2-(p-tolylthio)phenyl)pyridine, the carbon signals are well-defined.[11] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the 2-(phenylthio)pyridine derivative is a key diagnostic feature. Fragmentation patterns can provide structural information. The exact mass of 2-((phenylthio)methyl)pyridine is 201.06122053 Da.[12] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyridine ring, and C-S stretching can be observed. |

IV. Future Perspectives and Conclusion

The 2-(phenylthio)pyridine scaffold continues to be a fertile ground for chemical and biological research. The development of new and more efficient synthetic methodologies, particularly those based on catalytic C-H activation, will undoubtedly expand the accessible chemical space of these intermediates. Furthermore, a deeper understanding of the structure-activity relationships of 2-(phenylthio)pyridine derivatives will guide the design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

- Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

- Haviv, F., DeNet, R. W., Michaels, R. J., Ratajczyk, J. D., Carter, G. W., & Young, P. R. (1983). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. Journal of Medicinal Chemistry, 26(2), 218–222.

- Wiley-VCH. (n.d.). 2-(2-(p-Tolylthio)phenyl)pyridine. SpectraBase.

- Haviv, F., DeNet, R. W., Michaels, R. J., Ratajczyk, J. D., Carter, G. W., & Young, P. R. (1983). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. Journal of Medicinal Chemistry, 26(2), 218–222.

- Haviv, F., DeNet, R. W., Michaels, R. J., Ratajczyk, J. D., Carter, G. W., & Young, P. R. (1983). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents.

- National Center for Biotechnology Information. (n.d.). 2-((Phenylthio)methyl)pyridine. PubChem.

- ResearchGate. (n.d.).

- Anax Labor

- Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Kumar, A., & Singh, A. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Shleeva, M. O., et al. (2014). New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. Antimicrobial Agents and Chemotherapy, 58(1), 55-60.

- Singh, A. K., & Singh, R. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Daressy, F., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molecules, 28(7), 3045.

- International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.

- Al-Adiwish, W. M., & Al-Amiery, A. A. (2012).

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Biology Pharmacy and Health Sciences, 6(2), 2053.

- BLD Pharm. (n.d.). 3111-54-4|2-(Phenylthio)pyridine.

- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Kumar, A., & Singh, A. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

- Pomarański, P., & Czarnocki, Z. (2018). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Synthesis, 51(02), 243-261.

- Dotsenko, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(1), 1-21.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- ResearchGate. (2025).

- ResearchGate. (2024).

- ResearchGate. (2020).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. irjms.com [irjms.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijres.org [ijres.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-((Phenylthio)methyl)pyridine | C12H11NS | CID 194422 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride under ambient conditions

An In-depth Technical Guide to the Stability of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride Under Ambient Conditions

Introduction

2-(Phenylthio)Pyridine-3-Carbonyl Chloride (CAS No. 165249-92-3, Molecular Formula: C₁₂H₈ClNOS) is a highly reactive intermediate pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its utility stems from the electrophilic nature of the acyl chloride group, which allows for the efficient formation of esters, amides, and other carbonyl derivatives. However, this same reactivity renders the compound susceptible to degradation under ambient conditions, primarily through hydrolysis.

This guide provides a comprehensive analysis of the stability profile of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride. It elucidates the primary degradation pathways, offers field-proven protocols for stability assessment, and outlines rigorous handling and storage procedures to ensure compound integrity for researchers, scientists, and drug development professionals.

The Inherent Reactivity of the Acyl Chloride Moiety

The functionality of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride is dominated by the acyl chloride group (-COCl). The carbonyl carbon is rendered significantly electrophilic by the strong inductive electron-withdrawing effects of both the adjacent chlorine and oxygen atoms. This electronic configuration makes it an excellent acylating agent but also a prime target for nucleophilic attack by even weak nucleophiles, including atmospheric water.[4][5]

The principal and most immediate degradation pathway under ambient conditions is hydrolysis. This reaction is often rapid and exothermic, compromising sample purity and potentially creating hazardous byproducts.[4][6][7]

Primary Degradation Pathway: Hydrolysis

The defining stability concern for 2-(Phenylthio)Pyridine-3-Carbonyl Chloride is its sensitivity to moisture.[7][8] Contact with water, including atmospheric humidity, initiates a nucleophilic acyl substitution reaction.

Mechanism of Hydrolysis:

-

A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling a chloride ion (Cl⁻) as a leaving group.

-

The resulting protonated carboxylic acid is deprotonated, yielding the final products: 2-(Phenylthio)Pyridine-3-Carboxylic Acid and hydrochloric acid (HCl).[4]

The generation of corrosive and toxic HCl gas is a significant safety concern during handling and storage.[6][7] The solid carboxylic acid product, 2-(Phenylthio)Pyridine-3-Carboxylic Acid, will precipitate or remain as a contaminant in the material.[9][10][11]

Caption: Hydrolysis degradation pathway.

Influence of Ambient Factors on Stability

The rate of degradation is highly dependent on environmental variables. A summary of these factors is presented below.

| Factor | Effect on 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | Rationale |

| Moisture/Humidity | High Impact. Rapidly hydrolyzes to the corresponding carboxylic acid and HCl.[7][8] | Water is a nucleophile that readily attacks the highly electrophilic acyl chloride. |

| Temperature | Moderate Impact. Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. | Increased kinetic energy overcomes the activation energy for degradation reactions. Can also lead to thermal decomposition releasing NOx, SOx, and HCl.[7][8] |

| Other Nucleophiles | High Impact. Reacts readily with alcohols to form esters and with amines to form amides.[4][5][12] | The acyl chloride is a potent acylating agent, and these reactions are often faster than hydrolysis. |

| Oxygen | Low Impact. The thioether linkage is potentially susceptible to oxidation, but this is a much slower process compared to hydrolysis under ambient conditions. | Hydrolysis is the kinetically favored degradation pathway. |

Experimental Protocol: Quantitative Stability Assessment via Derivatization-HPLC

Direct analysis of acyl chlorides by standard chromatographic techniques like TLC or HPLC is often unreliable due to on-column hydrolysis or streaking.[13][14] A robust method for quantifying the stability of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride involves derivatization prior to analysis.

Causality: The core principle is to convert the highly reactive acyl chloride into a stable, easily detectable derivative. This allows for accurate quantification of the parent compound at various time points without the risk of degradation during the analytical process itself. We select 2-nitrophenylhydrazine as the derivatizing agent because its reaction with the acyl chloride yields a product with strong UV absorbance at a wavelength where matrix interference is minimal.[13][15]

Caption: Workflow for HPLC-based stability assessment.

Step-by-Step Methodology:

-

Preparation of Stock Solution: In an inert atmosphere (glove box), accurately weigh ~10 mg of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride and dissolve it in 10.0 mL of anhydrous acetonitrile to create a stock solution.

-

Stability Setup:

-

Test Samples: Transfer 1.0 mL aliquots of the stock solution into several open-top vials. Place these vials in a controlled environment chamber set to standard ambient conditions (e.g., 25°C, 60% relative humidity).

-

Control Sample (T=0): Immediately take a 100 µL aliquot from the stock solution for derivatization (Step 3).

-

Inert Control: Store a tightly sealed vial of the stock solution under argon/nitrogen at -20°C.

-

-

Time-Point Derivatization: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a test vial from the chamber. Immediately take a 100 µL aliquot and add it to a solution of 2-nitrophenylhydrazine in acetonitrile. The molar ratio should be optimized to ensure complete reaction without causing degradation of the derivative.[13]

-

HPLC-DAD Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and water.

-

Detection: Diode Array Detector (DAD), monitoring at the λₘₐₓ of the derivatized product (typically 395-420 nm).[15]

-

Injection Volume: 10 µL.

-

-

Quantification: Generate a calibration curve using standards of freshly prepared and derivatized 2-(Phenylthio)Pyridine-3-Carbonyl Chloride. Plot the peak area of the derivative against concentration. Use this curve to determine the concentration of the remaining acyl chloride in the test samples at each time point.

Self-Validating System for Handling and Storage

Adherence to the following protocols constitutes a self-validating system, ensuring that the compound's integrity is maintained from receipt to use. The causality is simple: by rigorously excluding incompatible materials (especially water), the primary degradation pathway is blocked.

Caption: Logical relationships for ensuring compound integrity.

Storage Protocol:

-

Container: Always keep the compound in a tightly sealed container to prevent ingress of atmospheric moisture.[16][17][18] Opened containers must be carefully resealed.[16]

-

Atmosphere: Store under a dry, inert gas such as argon or nitrogen.[12][16] This displaces both moisture and oxygen.

-

Location: Store in a dedicated corrosives area that is cool, dry, and well-ventilated.[8][16] Avoid direct sunlight and heat sources.[16][17]

-

Segregation: Keep away from incompatible materials, specifically water, alcohols, amines, strong bases, and oxidizing agents.[6][8][12][16]

Handling Protocol:

-